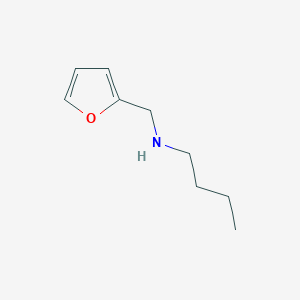
Tri-1-naphthylphosphine
Vue d'ensemble
Description
Tri-1-naphthylphosphine is a chemical compound with the molecular formula C30H21P . It is also known by other names such as Tris(1-naphthyl)phosphine and trinaphthalen-1-ylphosphane .
Synthesis Analysis
Tri-1-naphthylphosphine can be synthesized through exhaustive P–H arylation of PH3 with 1-chloronaphthalene in a superbasic t-BuOK/DMSO system at 70 °C .Molecular Structure Analysis
The molecular structure of Tri-1-naphthylphosphine was determined using methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations . In solution, Tri-1-naphthylphosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .Chemical Reactions Analysis
Tri-1-naphthylphosphine has been used as a ligand in various reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
Tri-1-naphthylphosphine has a molecular weight of 412.5 g/mol . It has a computed XLogP3-AA value of 8.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Applications De Recherche Scientifique
1. Palladium-free Sonogashira Cross-coupling
- Application Summary : Tri(1-naphthyl)phosphine is used as a ligand in palladium-free Sonogashira cross-coupling of arylhalogenides with acetylenes. This method is used for the introduction of the triple bond to alkenes, arenes, and hetarenes .
- Methods of Application : Tri(1-naphthyl)phosphine has been prepared in 34% yield from red phosphorus and 1-bromonaphthalene in the superbasic system t-BuONa/DMSO .
- Results or Outcomes : This method provides a more cost-effective alternative to the traditional palladium-catalyzed Sonogashira cross-coupling, which requires the application of expensive palladium compounds .
2. Polarity and Conformational Analysis
- Application Summary : The polarity and structure of tri (1- or 2-naphthyl)phosphines and their chalcogenides were determined by the methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations .
- Methods of Application : The polarity of tri (1-naphthyl)- and tri (2-naphthyl)phosphines and their chalcogenides were studied using dipole moments, IR spectroscopy, and DFT quantum-chemical calculations at the B3PW91/6-311++G (df,p) level of theory .
- Results or Outcomes : In solution, tri (1-naphthyl)phosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .
3. Design of New Pd(II) and Cu(I) Complexes
- Application Summary : Tri(1-naphthyl)phosphine is used in the synthesis of new Pd(II) and Cu(I) complexes. These complexes have shown potential in catalytic activities and luminescent properties .
- Methods of Application : Tri(1-naphthyl)phosphine has been prepared in a 32% yield and used for the design of new Pd(II) and Cu(I) complexes .
- Results or Outcomes : The new Pd(II) and Cu(I) complexes designed using Tri(1-naphthyl)phosphine have shown higher catalytic activity compared to triphenylphosphine complexes. Additionally, Copper (I) tri (1-naphthyl)phosphine complexes exhibit luminescent properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
trinaphthalen-1-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUUKUNSVFYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297265 | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-1-naphthylphosphine | |
CAS RN |
3411-48-1 | |
| Record name | 3411-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)




![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)